2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride
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Overview
Description
2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride is a compound that belongs to the class of tetrahydropyridines. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzamide moiety attached to a tetrahydropyridine ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzamides and tetrahydropyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a halogenated benzamide with a tetrahydropyridine derivative under basic conditions. This is followed by purification steps to isolate the desired product.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product
Chemical Reactions Analysis
2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reaction conditions varying based on the desired transformation
Scientific Research Applications
2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects
Comparison with Similar Compounds
2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 2-(1,2,3,6-tetrahydropyridin-4-yl)benzamide hydrochloride.
Uniqueness: The presence of specific substituents on the tetrahydropyridine ring and benzamide moiety can significantly influence the compound’s biological activity and therapeutic potential
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-5-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9;/h1-2,4-6,14H,3,7-8H2,(H2,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOWULGFBHZLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=C2C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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